molecular formula C21H28ClNO2 B3964643 2-[benzyl(methyl)amino]ethyl 4-tert-butylbenzoate hydrochloride

2-[benzyl(methyl)amino]ethyl 4-tert-butylbenzoate hydrochloride

Cat. No. B3964643
M. Wt: 361.9 g/mol
InChI Key: VVEXGGOEUVACGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[benzyl(methyl)amino]ethyl 4-tert-butylbenzoate hydrochloride is a chemical compound that is widely used in scientific research for its unique properties. This compound is a hydrochloride salt of 2-[benzyl(methyl)amino]ethyl 4-tert-butylbenzoate, which is a white crystalline powder that is soluble in water and other polar solvents. The hydrochloride salt form of this compound is commonly used in laboratory experiments due to its higher solubility in water and better stability.

Mechanism of Action

The mechanism of action of 2-[benzyl(methyl)amino]ethyl 4-tert-butylbenzoate hydrochloride is not fully understood. However, it is believed to work by modulating various cellular signaling pathways and receptors. This compound has been shown to interact with a number of different receptors, including G protein-coupled receptors and ion channels. By modulating these receptors, this compound can affect a wide range of cellular processes and signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. Some of the most notable effects include:
- Modulating cellular signaling pathways
- Regulating ion channels
- Modulating neurotransmitter release
- Regulating gene expression
- Modulating cell proliferation and apoptosis

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[benzyl(methyl)amino]ethyl 4-tert-butylbenzoate hydrochloride in laboratory experiments is its unique properties. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in many different fields. Additionally, the hydrochloride salt form of this compound is highly soluble in water and other polar solvents, making it easier to work with in laboratory settings.
However, there are also some limitations to using this compound in laboratory experiments. For example, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results. Additionally, this compound can be expensive to synthesize, which can limit its availability for some researchers.

Future Directions

There are many potential future directions for research involving 2-[benzyl(methyl)amino]ethyl 4-tert-butylbenzoate hydrochloride. Some of the most promising areas of research include:
- Investigating the potential therapeutic benefits of this compound for various diseases and conditions
- Developing new drugs and therapies based on the unique properties of this compound
- Studying the mechanism of action of this compound in greater detail to better understand its effects on cellular signaling pathways and receptors
- Exploring the use of this compound in combination with other drugs and compounds to enhance its therapeutic potential
In conclusion, this compound is a valuable tool for scientific research due to its unique properties and wide range of biochemical and physiological effects. While there are some limitations to using this compound in laboratory experiments, it has the potential to be a valuable tool for developing new drugs and therapies for a wide range of diseases and conditions. Further research in this area is needed to fully understand the potential of this compound and its applications in scientific research.

Scientific Research Applications

2-[benzyl(methyl)amino]ethyl 4-tert-butylbenzoate hydrochloride is commonly used in scientific research for its unique properties. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in many different fields. Some of the most common applications of this compound include:
- Studying the mechanism of action of various drugs and compounds
- Investigating the effects of different compounds on cellular signaling pathways
- Evaluating the potential therapeutic benefits of various compounds
- Developing new drugs and therapies for various diseases and conditions

properties

IUPAC Name

2-[benzyl(methyl)amino]ethyl 4-tert-butylbenzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2.ClH/c1-21(2,3)19-12-10-18(11-13-19)20(23)24-15-14-22(4)16-17-8-6-5-7-9-17;/h5-13H,14-16H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEXGGOEUVACGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OCCN(C)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.